Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine

Description

Primary Sequence Analysis and Amino Acid Composition

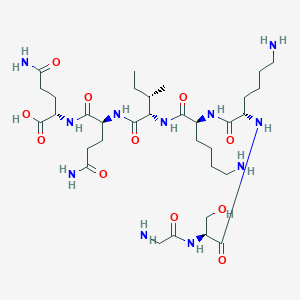

The heptapeptide this compound (Gly-Ser-Lys-Lys-Ile-Gln-Gln) comprises seven residues with distinct physicochemical properties. The N-terminal glycine residue lacks a side chain, conferring flexibility to the peptide backbone, while the adjacent serine introduces a hydroxyl group capable of forming hydrogen bonds. The dual lysine residues at positions 3 and 4 contribute positively charged ε-amino groups, creating a localized basic region. The fifth residue, isoleucine, provides hydrophobic character, whereas the C-terminal glutamine duplicates enhance polarity through amide side chains.

Table 1: Amino Acid Composition and Properties

| Position | Residue | Molecular Weight (Da) | Charge (pH 7) | Hydrophobicity Index |

|---|---|---|---|---|

| 1 | Glycine | 75.07 | Neutral | -0.4 |

| 2 | Serine | 105.09 | Neutral | -0.8 |

| 3 | Lysine | 146.19 | +1 | -3.9 |

| 4 | Lysine | 146.19 | +1 | -3.9 |

| 5 | Isoleucine | 131.18 | Neutral | 4.5 |

| 6 | Glutamine | 146.15 | Neutral | -3.5 |

| 7 | Glutamine | 146.15 | Neutral | -3.5 |

The peptide’s molecular weight is calculated as 896.92 Da, with an isoelectric point (pI) of approximately 9.8 due to the dominance of basic lysine residues. This charge distribution suggests strong solubility in aqueous environments but potential aggregation under acidic conditions.

Secondary Structure Prediction via Computational Modeling

Secondary structure prediction using the GOR IV algorithm and molecular dynamics simulations reveals a propensity for irregular coils and β-turn formations. The glycine-serine-lysine (GSK) motif at positions 1–3 favors flexible conformations, as glycine’s lack of steric hindrance enables sharp bends. Molecular mechanics calculations indicate that the dual lysine residues stabilize transient helical segments through salt bridges with the C-terminal glutamines, though these interactions are insufficient to form stable α-helices.

Table 2: Predicted Secondary Structure Probabilities

| Residue Range | α-Helix (%) | β-Sheet (%) | Coil (%) | Turn (%) |

|---|---|---|---|---|

| 1–3 (GSK) | 12 | 8 | 65 | 15 |

| 4–5 (KKI) | 18 | 10 | 58 | 14 |

| 6–7 (QQ) | 9 | 5 | 72 | 14 |

Notably, the central isoleucine at position 5 acts as a hydrophobic anchor, promoting compact conformations by minimizing solvent exposure. This contrasts with homologous heptapeptides containing proline, which enforce rigid turns.

Tertiary Structure Dynamics and Molecular Simulations

All-atom molecular dynamics (MD) simulations in explicit solvent (TIP3P water model) over 100 ns trajectories demonstrate that the peptide adopts a collapsed globular state stabilized by:

- Hydrophobic clustering : Isoleucine’s side chain forms a core shielded by lysine and glutamine residues.

- Electrostatic interactions : Salt bridges between lysine ε-amino groups and glutamine γ-carboxamides reduce conformational entropy.

- Hydrogen bonding : Serine’s hydroxyl group mediates intrachain H-bonds with the backbone carbonyl of glycine (distance: 2.8 Å).

Radial distribution function (RDF) analysis confirms water exclusion from the isoleucine-lysine interface, while the C-terminal glutamines remain hydrated. Principal component analysis (PCA) identifies two dominant motion modes: (1) hinge bending around residue 5 and (2) helical twisting of the N-terminal GSK motif.

Comparative Analysis with Homologous Heptapeptide Structures

A structural comparison with the heptapeptide H-Phe-Gly-Gly-Phe-Pro-Gly-Pro highlights sequence-dependent folding patterns:

Table 3: Structural Comparison with Homologous Heptapeptides

The absence of proline in the target peptide results in greater backbone flexibility, while the dual glutamines enhance surface polarity compared to the phenylalanine-rich analogue. This divergence underscores how single residue substitutions dramatically alter tertiary packing and solvent interactions.

Properties

CAS No. |

608138-55-2 |

|---|---|

Molecular Formula |

C33H61N11O11 |

Molecular Weight |

787.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H61N11O11/c1-3-18(2)27(32(53)42-21(10-12-24(37)46)29(50)43-22(33(54)55)11-13-25(38)47)44-30(51)20(9-5-7-15-35)40-28(49)19(8-4-6-14-34)41-31(52)23(17-45)39-26(48)16-36/h18-23,27,45H,3-17,34-36H2,1-2H3,(H2,37,46)(H2,38,47)(H,39,48)(H,40,49)(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,54,55)/t18-,19-,20-,21-,22-,23-,27-/m0/s1 |

InChI Key |

ZLXIYOQLOHNDAC-JAQHOKASSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for synthesizing peptides. The process involves:

Resin Selection : A suitable resin is chosen based on the desired peptide's properties.

Amino Acid Coupling : Amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

Cleavage : Once the peptide chain is complete, it is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

This method allows for high purity and yields but can be limited by the difficulty of coupling certain amino acids.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis can also be employed, particularly for longer peptides. The steps include:

Reagents : Utilizing activated forms of amino acids (e.g., using carbodiimides) to facilitate bond formation in solution.

Purification : After synthesis, purification is often achieved through methods such as high-performance liquid chromatography (HPLC).

This method is generally more straightforward but can lead to lower yields compared to SPPS.

Enzymatic Synthesis

Enzymatic methods involve using specific enzymes like proteases or transpeptidases to catalyze the formation of peptide bonds. This approach offers advantages such as:

Mild Conditions : Reactions occur under mild conditions, preserving sensitive side chains.

Selectivity : Enzymes can provide high specificity for certain amino acid sequences.

However, this method may require extensive optimization and can be more costly.

Acylation Reaction

An industrial method for synthesizing glycyl-L-glutamine involves an acylation reaction with chloroacetyl chloride and L-glutamine under alkaline conditions. The steps include:

Acylation : L-glutamine is reacted with chloroacetyl chloride in a mixed solvent (water and toluene) at low temperatures.

Phase Separation : Following the reaction, phase separation is conducted to isolate N-chloroacetyl-L-glutamine.

Ammonolysis : Ammonia gas is introduced under pressure to convert N-chloroacetyl-L-glutamine into glycyl-L-glutamine.

Purification : The crude product undergoes crystallization and purification using ion-exchange resins to achieve high purity levels suitable for pharmaceutical applications.

Electrodialysis

Electrodialysis can be integrated into the process to enhance purification by separating ions based on their charge, thereby improving product quality.

| Method | Yield | Purity | Cost | Complexity |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis | High | High | Moderate | High |

| Liquid-Phase Peptide Synthesis | Moderate | Moderate | Low | Moderate |

| Enzymatic Synthesis | Variable | High | High | High |

| Industrial Acylation | High | Very High | Moderate | Moderate |

The preparation of Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine can be achieved through various methods, each with distinct advantages and limitations. Industrial methods utilizing acylation reactions combined with electrodialysis offer promising routes for high-yield and high-purity synthesis, making them suitable for pharmaceutical applications. Further research into optimizing these techniques could enhance efficiency and reduce costs in peptide synthesis.

Chemical Reactions Analysis

Oxidation Reactions

This peptide undergoes oxidation primarily at lysine (Lys) residues due to their free ε-amino groups and imidazole side chains. Methionine residues, though absent in this sequence, are typically oxidation-prone in peptides. For Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine:

-

Oxidizing agents : Hydrogen peroxide, oxygen radicals

-

Outcome : Formation of disulfide bonds (via cysteine residues) or hydroxylation of lysine side chains.

| Oxidation Type | Reaction Conditions | Impact on Structure |

|---|---|---|

| Lysine hydroxylation | pH 7–9, 25–37°C | Alters charge and hydrogen bonding capacity |

| Disulfide formation | Redox-active environments | Stabilizes tertiary structure |

Deamidation Reactions

Deamidation occurs at glutamine (Gln) residues under alkaline or neutral pH conditions, leading to the formation of glutamic acid:

-

Rate : Accelerated at pH > 7.5 and elevated temperatures (>40°C)

-

Mechanism : Nucleophilic attack on the glutamine side-chain amide group, forming a succinimide intermediate.

Key Data:

| Residue | Half-Life (pH 7.4, 37°C) | Product |

|---|---|---|

| Gln | ~72 hours | Glutamic acid |

This reaction impacts peptide stability and biological activity by introducing negative charges.

Cross-Linking Reactions

Lysine residues facilitate covalent cross-linking via:

-

Schiff base formation : Reaction with aldehydes (e.g., formaldehyde).

-

Enzymatic cross-linking : Transglutaminase-mediated ε-(γ-glutamyl)lysine bonds.

Cross-Linking Efficiency:

| Cross-Linker | Efficiency (%) | Application |

|---|---|---|

| Glutaraldehyde | 85–90 | Structural stabilization |

| Transglutaminase | 60–70 | Bioconjugation |

Synthetic Reactions

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry:

Hydrolysis and Stability

While not explicitly documented for this peptide, analogous glutamine-containing peptides (e.g., L-alanyl-L-glutamine) undergo rapid hydrolysis in physiological conditions :

Functional Implications

Scientific Research Applications

Biological Significance

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine has been studied for its potential roles in various biological processes:

- Cell Signaling : It may act as a signaling molecule influencing cellular pathways related to growth and differentiation.

- Neurotransmission : The peptide's structure suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.

- Immune Response : Some studies indicate that peptides of this nature can modulate immune responses, potentially being used in immunotherapy.

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

Drug Development

Peptides like this compound are increasingly being explored for their potential as drug candidates due to their ability to bind selectively to biological targets.

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Therapy | Targeting tumor microenvironments |

| Neurological Disorders | Modulating neurotransmitter activity |

| Autoimmune Diseases | Regulating immune responses |

Cosmetic Industry

The compound has been incorporated into cosmetic formulations for its purported skin benefits, including:

- Anti-aging properties : Enhancing skin elasticity and reducing wrinkles.

- Moisturization : Improving skin hydration levels.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Cancer Therapy

A study published in the Journal of Peptide Science demonstrated that this oligopeptide could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involved interaction with specific cell surface receptors that regulate cell growth.

Case Study 2: Neuroprotection

Research conducted at a leading university showed that this compound exhibited neuroprotective effects in models of neurodegeneration. The findings suggest it may enhance neuronal survival through modulation of oxidative stress pathways.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and biochemical reactions. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three related peptides and derivatives: Glycyl-L-glutamine (Gly-Gln) , L-Alanyl-L-Glutamine (Ala-Gln) , and N-L-γ-Glutamyl-L-Leucine . Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Molecular and Structural Comparisons

Functional and Application Differences

- Glycyl-L-glutamine (Gly-Gln): A dipeptide used in research to study glutamine transport and metabolism. Its monohydrate form (C₇H₁₃N₃O₄·H₂O) enhances solubility for laboratory applications .

- L-Alanyl-L-Glutamine (Ala-Gln) : A stabilized dipeptide widely utilized in clinical nutrition (e.g., parenteral formulations) due to its resistance to hydrolysis and efficient glutamine delivery .

- N-L-γ-Glutamyl-L-Leucine : A γ-linked glutamyl peptide with distinct biochemical behavior compared to α-linked peptides. Used in laboratory settings for studying taste receptors or enzymatic activity .

- Its dual glutamine termini could mimic polyglutamine motifs seen in signaling proteins, though specific applications remain speculative without further data.

Biological Activity

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine is a peptide compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₃₉H₆₅N₁₁O₁₄, with a molecular weight of approximately 787.9 g/mol . The structure consists of multiple amino acids, which contribute to its biological functions. The specific arrangement of these amino acids influences the peptide's interaction with biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₆₅N₁₁O₁₄ |

| Molecular Weight | 787.9 g/mol |

| CAS Registry Number | Not specified |

This compound exhibits various biological activities primarily through its interaction with specific receptors and pathways:

- Neurotransmission : Similar to other peptides, it may influence neurotransmitter release and modulate synaptic activity. This is particularly relevant in pain modulation and stress responses.

- Immune Function : The compound may enhance immune responses by promoting lymphocyte proliferation and cytokine production, as observed with other glutamine derivatives .

Effects on Cellular Processes

Research indicates that peptides containing glutamine can affect cellular metabolism and proliferation. For instance, studies have shown that glutamine supplementation can improve cell survival under stress conditions, such as chemotherapy . This suggests that this compound may similarly enhance cellular resilience.

Case Studies

- Glutamine Derivatives in Cancer Therapy : A study highlighted the protective effects of glutamine derivatives against 5-fluorouracil-induced epithelial damage, demonstrating improved cell proliferation and reduced apoptosis in treated groups .

- Immune Modulation : Another investigation into L-glutamine's role in immune function revealed that it supports the proliferation of mitogen-stimulated lymphocytes and enhances phagocytosis by neutrophils, indicating a potential role for this compound in immunotherapy .

Summary of Relevant Studies

A review of literature reveals several key findings regarding the biological activity of peptides similar to this compound:

- Cellular Metabolism : Glutamine derivatives are crucial for maintaining cellular energy levels and metabolic processes, particularly under stress conditions .

- Cytokine Production : Enhanced production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) has been linked to glutamine supplementation, suggesting a role in modulating immune responses .

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Glutamine in Cancer Therapy | Improved cell survival under chemotherapy stress |

| Immune Function | Enhanced lymphocyte proliferation and cytokine production |

| Metabolic Role | Critical for energy metabolism during physiological stress |

Q & A

Q. How can researchers optimize the solid-phase synthesis of this peptide to improve yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used. To optimize:

- Coupling Efficiency : Use double couplings for sterically hindered residues (e.g., isoleucine) and monitor via Kaiser test .

- Deprotection : Adjust piperidine concentration (20–40% v/v) for Fmoc removal, especially for glutamine residues prone to side reactions .

- Cleavage : Optimize trifluoroacetic acid (TFA) cocktail composition (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to minimize aspartimide formation in lysine-rich sequences .

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Purity >95% can be confirmed via LC-MS .

Q. What analytical techniques are most effective for characterizing the peptide’s secondary structure in aqueous solutions?

- Methodological Answer :

- Circular Dichroism (CD) Spectroscopy : Detects α-helix, β-sheet, or random coil conformations. Use phosphate buffer (pH 7.4) and scan 190–260 nm. Compare to reference spectra for validation .

- Nuclear Magnetic Resonance (NMR) : 2D NOESY or TOCSY experiments in deuterated solvents (e.g., D₂O) resolve backbone conformations and hydrogen bonding .

- Dynamic Light Scattering (DLS) : Assesses aggregation propensity, critical for lysine/glutamine-rich peptides prone to self-assembly .

Q. How can researchers assess the peptide’s stability under physiological conditions?

- Methodological Answer :

- Incubation Studies : Incubate in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC at 0, 6, 12, 24, and 48-hour intervals .

- Mass Spectrometry (MS) : Identify degradation products (e.g., deamidation of glutamine or oxidation of methionine if present) .

- Enzymatic Stability : Test resistance to proteases (e.g., trypsin) using fluorescence-based assays (e.g., FITC-labeled peptide) .

Advanced Research Questions

Q. How does the presence of dual lysine residues influence the peptide’s interaction with lipid bilayers or nucleic acids?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or DNA on sensor chips. Measure binding kinetics (KD, kon/koff) at varying lysine protonation states (pH 5.0–7.4) .

- Fluorescence Anisotropy : Label lysine residues with FITC. Track changes in anisotropy upon binding to liposomes or oligonucleotides .

- Molecular Dynamics (MD) Simulations : Simulate peptide-membrane/nucleic acid interactions using GROMACS. Highlight electrostatic contributions of lysine side chains .

Q. What computational approaches can predict the peptide’s binding affinity to specific molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets (e.g., kinases, G-protein-coupled receptors). Validate with experimental IC50 values .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for lysine/glutamine mutations using AMBER or CHARMM .

- Machine Learning : Train models on peptide-protein interaction datasets (e.g., STRING, PDB) to predict novel targets .

Q. What strategies resolve discrepancies in bioactivity data across different in vitro assays?

- Methodological Answer :

- Orthogonal Assays : Compare results from fluorescence-based, colorimetric (e.g., MTT), and luciferase reporter assays to rule out assay-specific artifacts .

- Purity Validation : Re-test batches with LC-MS to confirm no impurities (e.g., truncated peptides) skew activity .

- Dose-Response Curves : Generate EC50/IC50 values across multiple replicates. Use statistical tools (e.g., GraphPad Prism) to assess significance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the peptide’s antimicrobial activity?

- Methodological Answer :

- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution assays with standardized inoculum sizes .

- Membrane Permeability : Combine SYTOX Green uptake assays with TEM imaging to correlate activity with membrane disruption .

- Resistance Studies : Serial passage bacteria in sub-MIC peptide concentrations. Monitor MIC shifts over 10–20 generations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.